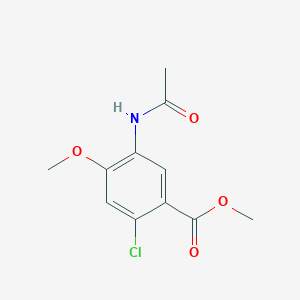

Methyl 5-acetamido-2-chloro-4-methoxybenzoate

描述

IUPAC Nomenclature and Structural Validation

The IUPAC name for this compound is derived through sequential prioritization of functional groups and substituents on the benzene ring:

- Parent structure : Benzoic acid (carboxylic acid at position 1).

- Substituents :

- Chloro (-Cl) at position 2.

- Methoxy (-OCH₃) at position 4.

- Acetamido (-NHCOCH₃) at position 5.

- Esterification : Methyl group (-OCH₃) at the carboxylic acid position.

Thus, the full IUPAC name is methyl 5-acetamido-2-chloro-4-methoxybenzoate .

Structural validation employs spectroscopic and computational methods:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₂ClNO₄ | |

| Molecular weight | 257.67 g/mol | |

| SMILES | COC(=O)C1=C(C(Cl)=CC(=C1OC)NC(=O)CH₃) | |

| CAS Registry Number | 1629269-87-9 |

Analytical techniques :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry :

- Infrared (IR) Spectroscopy :

Comparative Analysis of Regional Naming Conventions

Nomenclature practices vary regionally, though IUPAC guidelines are universally recognized:

Regional differences highlight the importance of CAS numbers (e.g., 1629269-87-9) for unambiguous identification .

Isomeric Considerations and Positional Specificity

Positional isomerism significantly impacts physicochemical properties:

Electronic effects :

- The chloro group at position 2 exerts an electron-withdrawing effect, polarizing the ring.

- Methoxy at position 4 donates electrons via resonance, counteracting chloro’s inductive effect.

- Acetamido at position 5 introduces hydrogen-bonding capability, influencing solubility .

Synthetic implications :

- Isomeric purity is critical for pharmaceutical intermediates. For example, the 5-acetamido-2-chloro-4-methoxy configuration is preferred in certain metoclopramide analogs over positional isomers .

属性

IUPAC Name |

methyl 5-acetamido-2-chloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-6(14)13-9-4-7(11(15)17-3)8(12)5-10(9)16-2/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGPZSQIMONTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetamido-2-chloro-4-methoxybenzoate typically involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate. The process includes dissolving Methyl 4-acetamido-2-methoxybenzoate in N,N-dimethylformamide (DMF) and adding N-chlorosuccinimide. The reaction mixture is then subjected to heat insulation to obtain the crude product .

Industrial Production Methods

In industrial settings, the continuous use of DMF as a reaction solvent is preferred due to its ability to improve yield and reduce solvent waste. This method is advantageous as it is cost-effective, safe, and environmentally friendly .

化学反应分析

Types of Reactions

Methyl 5-acetamido-2-chloro-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the compound.

科学研究应用

Pharmaceutical Applications

Methyl 5-acetamido-2-chloro-4-methoxybenzoate has been explored for its potential in drug synthesis due to its biological activity:

-

Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. It has been documented to inhibit the activity of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGF-R), which is implicated in several cancers, including breast and ovarian cancers.

- Case Study 1 : A study demonstrated that treatment with this compound led to a significant reduction in EGF-R phosphorylation in human breast cancer cells, resulting in decreased proliferation rates and increased apoptosis.

- Case Study 2 : In vitro assessments on Hep-G2 (liver) and A2058 (melanoma) cell lines showed notable cytotoxicity at concentrations above 10 µM, with IC50 values indicating potent effects comparable to established chemotherapeutics.

- Synthesis of Drug Intermediates : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple chemical transformations makes it valuable for creating complex medicinal compounds.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound also finds applications in agrochemicals:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, making it suitable for use as a pesticide or fungicide. Its effectiveness can be attributed to its structural features that disrupt microbial cell functions.

- Development of New Agrochemicals : The compound's reactivity allows it to be modified into new agrochemical formulations that can target specific pests or diseases in crops.

作用机制

The mechanism of action of Methyl 5-acetamido-2-chloro-4-methoxybenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

相似化合物的比较

Data Table: Comparative Analysis of Key Compounds

Discussion of Substituent Effects

- Halogen Replacement : Chloro vs. bromo substituents influence lipophilicity and molecular weight, affecting drug bioavailability .

- Positional Isomerism: The acetamido group’s position (4 vs.

- Functional Group Variation : Sulfonamido groups enhance hydrogen bonding, whereas hydroxy groups increase polarity, directing applications toward different therapeutic areas .

生物活性

Methyl 5-acetamido-2-chloro-4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article delves into its biological activity, supported by various studies and data.

- Chemical Formula: C₁₁H₁₂ClN₁O₄

- Molecular Weight: 257.67 g/mol

- Appearance: White to light beige crystalline powder

This compound is structurally related to Metoclopramide, a dopamine D2 receptor antagonist known for its antiemetic properties. The compound serves as a biotransformed metabolite of Metoclopramide, which is significant in understanding its pharmacological profile .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Dopamine Receptors: As a metabolite of Metoclopramide, this compound may exhibit similar effects by modulating dopamine receptor activity, which is crucial in managing nausea and vomiting.

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the field of agrochemicals and pharmaceuticals.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The following table summarizes key findings:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study A | HeLa | 10 - 100 | Dose-dependent cytotoxicity observed |

| Study B | PC12 | 0.125 - 3 | Increased cell viability at low concentrations; reduced viability at high concentrations |

| Study C | Mouse splenocytes | 1 - 100 | Significant immune cell activation at optimal concentrations |

These studies indicate that the compound exhibits a biphasic effect on cell viability, where low concentrations may promote survival while high concentrations lead to cytotoxicity .

Case Studies

-

Case Study on Immune Modulation:

In a study involving mouse splenocytes, this compound demonstrated the ability to enhance immune response by rescuing cells from apoptosis when exposed to recombinant PD-1/PD-L1 interactions. At a concentration of 100 nM, it achieved a rescue rate of approximately 92% . -

Neurotoxicity Assessment:

Research on neurotoxic effects highlighted that exposure to aluminum maltolate in combination with varying concentrations of this compound showed protective effects against oxidative stress at lower doses but toxicity at higher levels, indicating its potential dual role depending on concentration .

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its dual effect on cell viability suggests potential therapeutic applications, particularly in oncology and immunology. Future research should focus on:

- Mechanistic Studies: Understanding the detailed mechanisms through which this compound interacts with cellular pathways.

- In Vivo Studies: Evaluating the pharmacokinetics and toxicity profiles in animal models to assess safety and efficacy.

- Formulation Development: Exploring its use in drug formulations for targeted therapies.

The compound's structural similarities to other biologically active molecules suggest that modifications could yield derivatives with enhanced properties or reduced toxicity profiles.

常见问题

Q. What are the established synthetic routes for Methyl 5-acetamido-2-chloro-4-methoxybenzoate?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A general procedure includes:

Esterification : React 4-acetamido-5-chloro-2-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Halogenation : Introduce chlorine at the 2-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) .

Purification : Recrystallize the product from ethanol/water mixtures to achieve >92% purity, as validated by HPLC .

Q. How is the structural integrity and purity of this compound validated in academic research?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR in deuterated DMSO. Key peaks include:

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 286.7 (calculated for C₁₁H₁₁ClNO₄) .

- HPLC : Use a C18 column with UV detection (254 nm); retention time ~8.2 min under isocratic elution (60% acetonitrile/water) .

Advanced Research Questions

Q. How can reaction yields be optimized during the halogenation step?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity for chlorine substitution at the 2-position .

- Temperature Control : Conduct reactions at 50–60°C to balance kinetics and side-product formation. Higher temperatures (>70°C) risk acetamido group degradation .

- Solvent Effects : Compare DMF vs. dichloromethane (DCM); DMF improves solubility but may require post-reaction dialysis to remove residual solvent .

Data Contradiction Note :

Some studies report 72% yield using NCS in DMF , while others achieve 65% with Cl₂ in DCM . Contradictions may arise from differences in substrate purity or stoichiometry.

Q. What strategies mitigate steric hindrance during derivatization of the acetamido group?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the methoxy group with TMSCl before introducing bulky substituents .

- Molecular Modeling : Use DFT calculations to predict steric clashes (e.g., between Cl and methoxy groups) and guide synthetic planning .

- Comparative Studies : Synthesize analogs (e.g., Methyl 5-acetamido-3-chloro-4-methoxybenzoate) to assess steric effects on reactivity .

Q. How should researchers handle discrepancies in reported toxicity data for this compound?

Methodological Answer:

- Hazard Reassessment : Cross-reference GHS classifications (e.g., Acute Toxicity Category 4 for oral/dermal exposure ) with in vitro assays (e.g., LD₅₀ in murine models).

- Batch-Specific Testing : Validate purity via LC-MS before toxicity studies, as impurities (e.g., residual DMF) may skew results .

- Controlled Storage : Store in amber vials at –20°C under argon to prevent hydrolysis of the ester moiety, which could alter toxicity profiles .

Q. What pharmacological screening methods are appropriate for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Anti-Inflammatory Testing : Measure COX-2 inhibition in human macrophage cells via ELISA (IC₅₀ determination) .

- SAR Analysis : Compare activity with analogs lacking the chloro or methoxy groups to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。